1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound that features a brominated indole core, a dihydroisoquinoline moiety, and a trifluoroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common approach is to start with the bromination of an indole derivative, followed by the introduction of the dihydroisoquinoline moiety through a condensation reaction. The final step involves the addition of the trifluoroethanone group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The brominated indole core and the dihydroisoquinoline moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The trifluoroethanone group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-chloro-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
- 1-{5-fluoro-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
Uniqueness
1-{5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The trifluoroethanone group also imparts distinct physicochemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H16BrF3N2O2 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
1-[5-bromo-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C21H16BrF3N2O2/c22-15-5-6-18-16(9-15)17(20(29)21(23,24)25)11-27(18)12-19(28)26-8-7-13-3-1-2-4-14(13)10-26/h1-6,9,11H,7-8,10,12H2 |
InChI Key |
MOCDNHFXKPQXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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